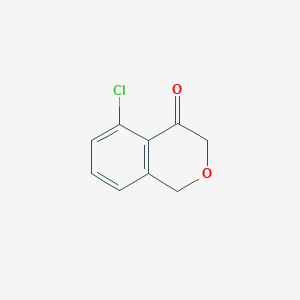

5-Chloro-4-isochromanone

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

5-chloro-1H-isochromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7ClO2/c10-7-3-1-2-6-4-12-5-8(11)9(6)7/h1-3H,4-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CPDMHPZMRHVRGB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=C(C(=O)CO1)C(=CC=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7ClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

182.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 5 Chloro 4 Isochromanone and Its Structural Analogues

Catalytic Strategies for Isochromanone Ring Formation

Catalytic methods offer powerful tools for the construction of the isochromanone ring system, providing access to a diverse range of derivatives with high efficiency and selectivity.

Transition Metal-Catalyzed Cyclization Reactions (e.g., Cu(OTf)2-Catalyzed C=O and C-O Bond Formations)

Transition metal catalysis plays a pivotal role in modern organic synthesis, and the formation of isochromanone rings is no exception. mdpi.comsioc-journal.cn Copper(II) trifluoromethanesulfonate (B1224126) (Cu(OTf)₂) has emerged as a versatile catalyst for various transformations, including the Pummerer reaction of β-ketosulfoxides with π-nucleophiles. nih.gov This methodology provides an efficient route to polysubstituted 3-alkylthiofurans and 3-thiobenzofurans. nih.gov

In the context of isochromanone synthesis, copper-catalyzed reactions can facilitate key bond-forming events. For instance, Cu(OTf)₂ has been utilized in the asymmetric hydrogenation of in situ generated isochromenylium (B1241065) derivatives, which can be subsequently transformed into isochromanes. researchgate.net Although not a direct synthesis of 5-chloro-4-isochromanone, this highlights the utility of copper catalysis in manipulating the isochromanone core structure. The first asymmetric hydrogenation of isochromenylium species, generated in situ, is achieved through a tandem catalysis approach using a binary system of Cu(OTf)₂ and a chiral cationic ruthenium–diamine complex, yielding chiral 1H-isochromenes with high enantioselectivity. researchgate.net These can be readily converted to isochromanes, which are important structural motifs. researchgate.net

Furthermore, Cu(OTf)₂ has been employed in conjugate addition reactions. For example, in the synthesis of (+)-psiguadial B, a copper-catalyzed conjugate addition was utilized to establish a key quaternary center, albeit with high catalyst loading. acs.org The reaction of enol ether with Cu(OTf)₂ and another reactant led to the formation of cycloadducts as a mixture of diastereomers. acs.org Additionally, Cu(OTf)₂ catalyzes the intramolecular cyclization of ω-alkenoic acids and alkenols to produce lactones and cyclic ethers, presenting a viable alternative to other catalysts. researchgate.net

A palladium-catalyzed tandem Heck coupling/6-endo hydroacyloxylation cyclization between ortho-halogenated benzoates and unactivated alkenes provides a direct route to 1-isochromanone derivatives. minstargroup.com This method allows for the efficient coupling of various 2-bromo or 2-iodo benzoates with a wide array of alkenes, producing functionalized 1-isochromanones in high yields. minstargroup.com

Asymmetric Catalytic Approaches (e.g., Bimetallic Rh(II)/Chiral N,N′-Dioxide-Metal Complex Systems)

The demand for enantiomerically pure pharmaceuticals has driven the development of asymmetric catalytic methods for the synthesis of chiral isochromanones. buchler-gmbh.com A significant advancement in this area is the use of bimetallic relay catalytic systems.

A highly efficient asymmetric cascade reaction for synthesizing isochromanone derivatives involves the combination of an achiral dirhodium salt and a chiral N,N′-dioxide-metal complex. rsc.orgrsc.orgresearchgate.netrsc.org This dual catalytic system facilitates a Z-selective-1,3-OH insertion followed by an aldol (B89426) cyclization of ketoacids with diazoketones. rsc.orgrsc.orgresearchgate.netrsc.orgdntb.gov.ua The use of α-diazoketones is crucial as it leads to the formation of a transient (Z)-type enol intermediate necessary for the aldol cascade. rsc.orgnih.gov This approach successfully yields a variety of benzo-fused δ-lactones that contain adjacent quaternary stereocenters with good to excellent enantioselectivity. rsc.orgresearchgate.net The chiral Lewis acid component of the catalyst, such as a chiral N,N′-dioxide-Fe(III) or Sc(III) complex, plays a critical role in enhancing the electrophilicity of the ketone and directing the facial selectivity of the cyclization, thereby controlling the stereochemistry of the final product. rsc.orgrsc.org

This bimetallic Rh(II)/chiral N,N′-dioxide-Fe(III) or Sc(III) complex system has been shown to be effective for the asymmetric synthesis of a range of optically active isochromanones with two adjacent quaternary-quaternary stereocenters. researchgate.net The reaction proceeds via the trapping of acyclic carboxylic oxonium ylides, a process that is often challenging due to the rapid proton shift in the zwitterionic intermediate. rsc.orgnih.gov The careful selection of the catalyst components and reactants, specifically using α-diazoketones instead of α-diazoesters, circumvents competitive side reactions and strong racemic background reactions. rsc.orgresearchgate.netrsc.org

Cascade Reactions and Multicomponent Synthesis

Cascade reactions, where multiple bond-forming events occur in a single synthetic operation, offer an efficient and atom-economical approach to complex molecules like isochromanones.

Carboxylic Oxonium Ylide Trapping and Intramolecular Aldol Cyclizations

As discussed in the previous section, the trapping of carboxylic oxonium ylides is a key step in several advanced synthetic strategies for isochromanones. These ylides are typically generated from the reaction of a rhodium carbenoid with a carboxylic acid. nih.gov The subsequent intramolecular aldol cyclization of the trapped intermediate leads to the formation of the isochromanone ring. rsc.orgrsc.orgresearchgate.net

The success of this cascade reaction hinges on controlling the reactivity of the intermediates to favor the desired cyclization pathway over competing processes like 1,1-O-H insertion. rsc.orgresearchgate.net The use of a bimetallic catalytic system, as described above, is instrumental in achieving this control. rsc.orgrsc.org Molecules with two carbonyl groups can form a ring through an intramolecular aldol reaction. libretexts.org The proximity of the enolate donor and the electrophilic acceptor in the same molecule leads to faster reaction rates for intramolecular condensations compared to intermolecular ones. libretexts.org

Functionalization and Derivatization of the Isochromanone Scaffold

The isochromanone core is a versatile scaffold that can be further modified to generate a diverse range of derivatives with potentially enhanced or altered biological activities. f1000research.com The ability to introduce various functional groups allows for the fine-tuning of the molecule's properties.

Derivatization of the isochromanone scaffold can be achieved through various chemical transformations. For example, the products of the asymmetric cascade reactions described earlier can be further modified. Hydrogenation of the double bond in certain isochromanone derivatives has been demonstrated. researchgate.net The flexibility of synthetic routes allows for various modifications of the core structure, such as acid removal, spiroketal epimerization, and alkyl derivatization, which can provide insights into the mechanism of action of these compounds. nih.gov Hypervalent iodine(III)-mediated reactions have also been used for the functionalization of alkenes to produce 4-oxyisochroman-1-ones, which are found in natural products. d-nb.info

The development of methods for the late-stage functionalization of complex molecules is of particular interest. This allows for the rapid generation of analogues from a common intermediate, which is highly valuable in medicinal chemistry and drug discovery. nih.gov

Selective Halogenation (e.g., Chlorolactonization)

Selective halogenation is a key strategy for producing halo-substituted isochromanones. Chlorolactonization, an intramolecular cyclization process, is a prominent example used to create chloro-substituted lactones from unsaturated carboxylic acids.

An investigation into enantioselective chlorolactonization of 1,2-disubstituted alkenoic acids has identified two distinct mechanistic pathways. acs.org The process involves a chlorinating agent transferring a chlorenium ion to a chiral catalyst, which then interacts with the alkene to form a chloriranium ion. acs.org This intermediate is subsequently opened by the internal carboxylate group in an anti-addition fashion, leading to a trans-configured lactone. acs.org While tertiary amines are often used, studies suggest they primarily act as Brønsted bases rather than Lewis bases in this context. acs.org

A notable development is the amino-thiocarbamate catalyzed enantioselective bromocyclization of styrene-type carboxylic acids, which yields 3-bromo-3,4-dihydroisocoumarins in good yields and high enantiomeric excess (ee). acs.org These bromo-derivatives are versatile intermediates for further modification. acs.org Although this example uses bromine, the principle of halolactonization is directly applicable to the synthesis of chlorinated analogs like this compound.

Table 1: Examples of Halolactonization Reactions for Dihydroisocoumarin Synthesis This table is representative of halolactonization principles applicable to isochromanone synthesis.

| Starting Material | Catalyst/Reagent | Product | Yield/Selectivity | Reference |

|---|---|---|---|---|

| Styrene-type carboxylic acids | Amino-thiocarbamate / Brominating agent | 3-Bromo-3,4-dihydroisocoumarins | Good yields and ee's | acs.org |

| 1,2-disubstituted alkenoic acids | Chiral Quinuclidine / DCDMH | trans-5-Chlorotetrahydro-6-phenyl-2H-pyran-2-one | Varies with substrate | acs.org |

Introduction of Diverse Pharmacophores (e.g., N-Benzyl Pyridinium (B92312), Piperazine (B1678402) Moieties)

The isochromanone scaffold is frequently hybridized with various pharmacophores to explore new biological activities. The introduction of N-benzyl pyridinium and piperazine moieties are two such examples.

N-Benzyl Pyridinium Hybrids: A series of 4-isochromanone hybrids incorporating an N-benzyl pyridinium moiety have been designed and synthesized as potential acetylcholinesterase (AChE) inhibitors. nih.gov The synthesis typically involves creating a suitable isochromanone precursor which is then linked to the pyridinium salt. One study reported that a 1-(4-fluorobenzyl) substituted derivative demonstrated potent anti-AChE activity. nih.govresearchgate.net Kinetic and molecular modeling studies suggest these hybrids can act as mixed-type inhibitors, binding to multiple sites on the enzyme. nih.govresearchgate.net The presence of the N-benzylpyridinium fragment is often crucial for activity. frontiersin.orgfrontiersin.org

Piperazine Moieties: Hybrids of isochroman-4-one (B1313559) bearing a piperazine moiety have been synthesized and evaluated as potential antihypertensive agents. worktribe.com An efficient synthesis was developed via a Parham-type cyclization to form the isochroman-4-one core. worktribe.com This core is then treated with epichlorohydrin, and the resulting epoxide is opened by various substituted piperazines to yield the final hybrid compounds in good yields (60-80%). worktribe.com The structure-activity relationship analysis indicated that the substitution pattern on both the isochromanone ring and the piperazine moiety significantly influences the biological potency. worktribe.com Piperazine is a common scaffold in FDA-approved drugs and is incorporated into natural product structures to enhance their bioactivities. researchgate.netnih.govtandfonline.com

Table 2: Synthesis of Isochromanone Hybrids with Pharmacophores

| Isochromanone Core | Pharmacophore | Synthetic Strategy | Final Product Type | Reference |

|---|---|---|---|---|

| 4-Isochromanone | N-Benzyl Pyridinium | Linkage of isochromanone to a benzyl-substituted pyridine | 4-Isochromanone-N-benzyl pyridinium hybrids | nih.govfrontiersin.org |

| Isochroman-4-one | Arylpiperazine | Epoxide formation followed by ring-opening with piperazine | Isochroman-4-one-piperazine hybrids | worktribe.com |

Alkylation and Acylation Reactions

Alkylation and acylation are fundamental reactions for modifying the isochromanone skeleton, allowing for the introduction of a wide range of substituents. Friedel-Crafts (FC) reactions are a classic and versatile method for C-C bond formation on aromatic rings. researchgate.net

Yb(OTf)₃ has been used as a catalyst for tandem reactions involving the ring-opening of oxiranes followed by a Friedel-Crafts cyclization to efficiently produce isochromanones. science.gov This approach serves as a building block for more complex chemical structures. science.gov Palladium-catalyzed reactions of alkyl 2-vinylbenzoates with silyl-protected alkynyl bromides can provide 3-alkynylated isochroman-1-ones. organic-chemistry.org Furthermore, a key step in the synthesis of some complex isochromanone-containing natural products involves the regioselective alkylation of a reactive isobenzofuran (B1246724) intermediate. researchgate.net

Chemoenzymatic and Biocatalytic Synthesis Approaches

The integration of biological catalysts, such as enzymes, into synthetic routes offers significant advantages in terms of selectivity and sustainability. nih.govmdpi.com Chemoenzymatic strategies for isochromanone synthesis are gaining traction.

A novel approach utilizes a laccase-mediated oxidative [4+2] cyclization of pyrocatechuic acid with various styrenes to produce diversely functionalized isochromanones. rsc.orgrsc.orgup.pt This enzymatic transformation was achieved using the Mnx complex, a multicopper oxidase previously known for its role in manganese biomineralization. rsc.orgup.pt The Mnx complex showed superior catalytic activity compared to other commonly used laccases, achieving high turnover numbers. rsc.orgrsc.org This method avoids the harsh conditions and metal catalysts often required in traditional chemical syntheses. rsc.orgup.pt Immobilized lipase (B570770) enzymes have also been highlighted as a biocatalytic approach that can operate under very mild conditions, demonstrating excellent recyclability and environmental benefits. smolecule.com

Green Chemistry Principles in Isochromanone Synthesis

Green chemistry aims to design chemical processes that reduce or eliminate the use and generation of hazardous substances. Several modern synthetic routes to isochromanones align with these principles.

The aforementioned laccase-mediated synthesis is a prime example of a green approach, as it uses an enzyme catalyst under mild conditions and avoids heavy metal reagents. rsc.orgrsc.orgup.pt To demonstrate the sustainability of this protocol, green chemistry metrics were assessed for the synthesis of one of the isochromanone products (compound 3e), revealing a favorable E-factor of 20.45, an atom economy of 87.7%, and a reaction mass efficiency of 33.4%. rsc.org These parameters are considered superior to many state-of-the-art chemical catalytic methods for similar transformations. rsc.org

Other methods also contribute to greener synthesis. For instance, the development of recyclable catalysts, such as a TEMPO-derived sulfonic salt for aerobic oxidation, provides a more sustainable route to isochromanones by enabling the selective oxidation of benzylic C-H bonds. organic-chemistry.org The use of electrochemistry to drive reactions, which avoids the need for external chemical oxidants, is another environmentally friendly strategy being explored for related heterocyclic syntheses. researchgate.net

Mechanistic Investigations and Reaction Dynamics

Elucidation of Reaction Mechanisms for Isochromanone Formation

The synthesis of the isochromanone scaffold, a core structure in various natural products and pharmaceuticals, can be achieved through several mechanistic pathways. The formation of these benzo-fused δ-lactones often involves intricate cascade reactions, photocatalysis, or acid-catalyzed cyclizations.

One prominent mechanism involves a bimetallic relay catalytic system to initiate a cascade O-H insertion/aldol (B89426) cyclization. nih.govrsc.org This process begins with the reaction of a ketoacid and an α-diazoketone, catalyzed by a dirhodium(II) complex. The rhodium catalyst facilitates the extrusion of nitrogen from the diazo compound to form a rhodium-carbenoid intermediate. nih.govrsc.org This intermediate then reacts with the carboxylic acid to generate a rhodium-associated oxonium ylide, which subsequently undergoes a 1,4-H shift to form a (Z)-enol intermediate, releasing the rhodium catalyst. nih.govrsc.org A chiral Lewis acid then coordinates to the ketone carbonyl group of the enol intermediate, enhancing its electrophilicity and promoting an intramolecular aldol addition to furnish the isochromanone ring. nih.govrsc.org

Another effective method is the photocatalyzed reaction of 2-(alkoxycarbonyl)benzenediazonium salts with alkenes. beilstein-journals.org In this mechanism, a photocatalyst, such as Ru(bpy)3Cl2, is excited by visible light and engages in a single electron transfer (SET) with the diazonium salt to generate an aryl radical. beilstein-journals.orgresearchgate.net This radical adds to an alkene, and the resulting radical intermediate is trapped intramolecularly by the ester carbonyl group, leading to cyclization and the formation of the isochromanone product after rearrangement. beilstein-journals.org

Acid-catalyzed cyclocondensation represents a more traditional route. For instance, the reaction of a homophthalic acid derivative with a carbonyl compound under acidic conditions can lead to the formation of a 4-substituted isochromanone. Similarly, 3,4-dimethoxyphenylacetic acid can be reacted with formaldehyde (B43269) in the presence of acetic and hydrochloric acid to produce 6,7-dimethoxy-3-isochromanone. orgsyn.org The mechanism involves the formation of an acylium ion or a related activated species that undergoes an intramolecular electrophilic attack on the aromatic ring, followed by lactonization.

Table 1: Overview of Selected Reaction Mechanisms for Isochromanone Formation

| Reaction Type | Key Reactants | Catalyst/Conditions | Key Mechanistic Steps | Ref. |

|---|---|---|---|---|

| Cascade O-H Insertion/Aldol Cyclization | Ketoacids, α-Diazoketones | Rh(II) salt and Chiral Lewis Acid (e.g., N,N'-dioxide-Fe(III)) | Carbene formation, Oxonium ylide generation, 1,4-H shift to (Z)-enol, Asymmetric aldol cyclization | nih.govrsc.org |

| Photocatalyzed Radical Cyclization | 2-(Alkoxycarbonyl)benzenediazonium salts, Alkenes | Ru(bpy)3Cl2, Visible light | Single Electron Transfer (SET) to form aryl radical, Radical addition to alkene, Intramolecular cyclization | beilstein-journals.org |

| Acid-Catalyzed Cyclocondensation | Phenylacetic acids, Formaldehyde | Strong acid (e.g., HCl, PPA) | Formation of electrophilic species, Intramolecular electrophilic aromatic substitution, Lactonization | orgsyn.org |

Role of Stereocontrol in Asymmetric Synthesis

Achieving high levels of stereocontrol is crucial for synthesizing enantiomerically pure isochromanone derivatives, which is often a prerequisite for their biological applications. researchgate.net Various strategies have been developed to control the stereochemistry at the newly formed chiral centers.

A highly successful approach utilizes a combination of an achiral dirhodium salt and a chiral N,N'-dioxide-metal complex in a bimetallic relay system. nih.govrsc.org In this system, the achiral rhodium catalyst generates the key enol intermediate, while the chiral Lewis acid catalyst, such as a scandium(III) or iron(III) complex with a chiral N,N'-dioxide ligand, controls the subsequent enantioselective aldol cyclization. nih.govresearchgate.net The chiral Lewis acid coordinates to the ketone, directing the facial selectivity of the intramolecular attack and effectively bypassing a potential racemic background reaction. rsc.orgrsc.org This method has proven effective for creating isochromanones with adjacent quaternary-quaternary stereocenters with excellent enantioselectivity. nih.gov

Organocatalysis offers a metal-free alternative for asymmetric isochromanone synthesis. organic-chemistry.org For example, a highly stereoselective one-pot intramolecular Mannich reaction catalyzed by a secondary amine, such as a tetrazole-substituted proline derivative, can produce 4-aminoisochromanones. organic-chemistry.org This reaction proceeds with excellent cis-stereoselectivity and high enantiomeric excess. The catalyst facilitates the formation of an imine, which then undergoes a cis-selective intramolecular Mannich reaction. organic-chemistry.org

Another strategy involves leveraging the "chiral memory" of an atropisomeric amide axis. figshare.com In this method, an asymmetric ortho-lithiation is performed on a substrate with a pre-existing, stereochemically defined axis of chirality. This inherent chirality in the starting material directs the stereochemical outcome of the subsequent reaction with an aldehyde electrophile and cyclization to the isochromanone core. figshare.com Hypervalent iodine(III) catalysis has also been employed for the enantioselective synthesis of 4-fluoroisochromanones, where a chiral iodoarene catalyst mediates the fluorolactonization of styrenes bearing an o-carboxylic ester group. d-nb.info

Table 2: Selected Methods for Asymmetric Synthesis of Isochromanones

| Catalytic System | Key Feature | Example Application | Stereoselectivity Achieved | Ref. |

|---|---|---|---|---|

| Rh(II) / Chiral N,N'-dioxide-Metal Complex | Bimetallic relay catalysis | Synthesis of lactones with vicinal quaternary centers | Good to excellent ee (up to 97%) | nih.govrsc.org |

| Tetrazole-substituted Proline | Organocatalysis | One-pot intramolecular Mannich reaction for 4-aminoisochromanones | High dr (up to 99:1) and ee (up to 99%) | organic-chemistry.org |

| Asymmetric ortho-Lithiation | Chiral memory of atropisomeric amides | Synthesis of the isochromanone core of Ajudazols | High stereoselectivity for up to three contiguous stereocenters | figshare.com |

| Chiral Iodoarene Catalyst | Hypervalent iodine(III) catalysis | Enantio- and diastereoselective synthesis of 4-fluoroisochromanones | High ee and dr | d-nb.info |

Intermediates and Transition State Analysis in Catalyzed Reactions

Understanding the intermediates and transition states in catalyzed reactions is fundamental to optimizing reaction conditions and rationalizing stereochemical outcomes. e3s-conferences.org For the formation of isochromanones, several key intermediates have been proposed and, in some cases, studied.

In the bimetallic-catalyzed cascade reaction of ketoacids and diazoketones, a sequence of transient species dictates the reaction course. nih.govrsc.org The process is initiated by the formation of a Rh(II)-carbenoid (I) . rsc.orgrsc.org This electrophilic species is intercepted by the carboxylic acid to form a rhodium-associated ylide species (II) . nih.govrsc.org This ylide avoids a simple 1,1-O-H insertion and instead tautomerizes via a 1,4-H shift to a crucial (Z)-enol intermediate (III) . nih.govrsc.org The stereochemistry of the final product is determined in the subsequent aldol cyclization step, which proceeds through a chiral Lewis acid-complexed intermediate (IV) . rsc.orgrsc.org The favored transition state is proposed to be a half-chairlike structure where the bulky substituents adopt positions that minimize steric interactions, leading to the observed high enantioselectivity. rsc.orgrsc.org

In photocatalyzed routes utilizing diazonium salts, the key intermediate is an aryl radical , formed via single electron transfer from the excited photocatalyst. beilstein-journals.orgresearchgate.net This radical is central to the carbon-carbon bond-forming step with an alkene.

Computational studies, often using Density Functional Theory (DFT), have become invaluable for analyzing these transient species. e3s-conferences.org Transition state calculations can provide thermodynamic parameters and energy barriers for different reaction pathways, helping to elucidate the cyclization mechanism and predict the feasibility and stereoselectivity of a given transformation. e3s-conferences.org For example, transition state modeling can explain why a 5-exo cyclization might be favored over other pathways by comparing the relative energies of the respective transition states. e3s-conferences.org

Table 3: Key Intermediates in Catalyzed Isochromanone Syntheses

| Reaction Type | Proposed Intermediate(s) | Role of Intermediate | Ref. |

|---|---|---|---|

| Cascade O-H Insertion/Aldol Cyclization | Rh(II)-carbenoid, Rh-associated oxonium ylide, (Z)-enol | Initiation, formation of C-O bond, precursor to cyclization | nih.govrsc.orgrsc.org |

| Photocatalyzed Radical Cyclization | Aryl radical | C-C bond formation with alkene | beilstein-journals.orgresearchgate.net |

| Hypervalent Iodine Catalysis | C(sp3)–I(III) intermediate, Phenonium ions | Trapped by nucleophiles, involved in aryl rearrangement | d-nb.info |

| Vacuum Pyrolysis of Diazo-Isochromanone | Carbena-isochromanone, Oxaketene, ortho-Quininoid ketene (B1206846) | Product of N2 loss, Wolff rearrangement product, Precursor to final cyclized product | cdnsciencepub.comresearchgate.net |

Thermal Rearrangements and Pyrolysis Pathways (e.g., Vacuum Pyrolysis of Diazo-Isochromanones)

Thermal reactions provide a distinct avenue to manipulate the isochromanone skeleton, often leading to strained or unusual cyclic systems. The vacuum pyrolysis of 4-diazo-3-isochromanone is a well-studied example that showcases a complex rearrangement pathway. cdnsciencepub.comresearchgate.net

This pyrolysis proceeds through a multi-step mechanism that begins with the thermal extrusion of molecular nitrogen (N2) from the diazo group to generate a highly reactive 4-carbena-3-isochromanone intermediate. cdnsciencepub.comresearchgate.net This α-keto carbene is unstable and immediately undergoes a Wolff rearrangement, a characteristic reaction of such species, to form an oxaketene . cdnsciencepub.comacs.org This ketene intermediate is also thermally labile and readily loses carbon monoxide (CO) in a decarbonylation reaction. cdnsciencepub.com The loss of CO generates a new carbene, 2-carbena-3,4-benzotetrahydrofuran . cdnsciencepub.comresearchgate.net This species then undergoes ring-opening to form an ortho-quininoid ketene . The final step in the sequence is the cyclization of this ortho-quininoid ketene to yield the stable end product, benzocyclobutenone . cdnsciencepub.comresearchgate.net

This pathway demonstrates that substituted 4-diazo-3-isochromanones can serve as convenient precursors for substituted benzocyclobutenones. cdnsciencepub.com The entire sequence from the diazo compound to benzocyclobutenone is facile under vacuum pyrolysis conditions. cdnsciencepub.comcore.ac.uk It is noteworthy that isochromanone itself is thermally robust and requires harsh conditions (e.g., flash vacuum pyrolysis at 500 °C) for decarboxylation, unless the aromatic ring is substituted with electron-donating groups. nycu.edu.tw

Table 4: Proposed Pathway for Vacuum Pyrolysis of 4-Diazo-3-isochromanone

| Step | Starting Material | Intermediate/Product | Key Transformation | Ref. |

|---|---|---|---|---|

| 1 | 4-Diazo-3-isochromanone | 4-Carbena-3-isochromanone | Loss of N2 | cdnsciencepub.comresearchgate.net |

| 2 | 4-Carbena-3-isochromanone | Oxaketene | Wolff Rearrangement | cdnsciencepub.comresearchgate.net |

| 3 | Oxaketene | 2-Carbena-3,4-benzotetrahydrofuran | Decarbonylation (Loss of CO) | cdnsciencepub.comresearchgate.net |

| 4 | 2-Carbena-3,4-benzotetrahydrofuran | ortho-Quininoid ketene | Ring Opening | cdnsciencepub.comresearchgate.net |

| 5 | ortho-Quininoid ketene | Benzocyclobutenone | Cyclization | cdnsciencepub.comresearchgate.net |

Kinetic Studies of Nucleophilic Addition and Cascade Sequences

Kinetic studies are essential for quantitatively understanding the reactivity of isochromanones and their derivatives, particularly in nucleophilic addition and cascade reactions. academie-sciences.fr The reactivity of enolates derived from isochromanones has been systematically investigated by determining their second-order rate constants (k2) for reactions with various electrophiles. nih.govacs.org

A powerful tool for this analysis is the Mayr-Patz equation, log k2 = sN(N + E) , which correlates the rate constant with the nucleophilicity parameter (N) and sensitivity parameter (sN) of the nucleophile, and the electrophilicity parameter (E) of the electrophile. acs.org By reacting lactone enolates with a series of reference electrophiles (like quinone methides or arylidenemalonates) with known E values, the N and sN parameters for the isochromanone enolate can be determined. nih.govacs.org

For example, the enolate of 3-isochromanone (B1583819) has been characterized and its nucleophilicity quantified in DMSO. nih.govacs.org These kinetic measurements are typically performed under pseudo-first-order conditions using stopped-flow spectrophotometry to follow the decay of the electrophile's absorbance. nih.gov The resulting nucleophilicity parameters allow for the prediction of reaction rates with a wide range of other electrophiles, facilitating the design of new synthetic methodologies. nih.govacs.org

These kinetic studies have been applied to develop base-catalyzed Michael additions of isochromanones to chalcones under phase-transfer conditions. nih.gov The reactivity of substituted isochromanones is influenced by electronic effects; for instance, the reaction of 5-chloro-coumaranone, a structurally related lactone, with chalcones was found to require higher temperatures and longer reaction times, indicating that the electron-withdrawing chloro group reduces the nucleophilicity of the corresponding enolate. nih.gov Kinetic analyses of cascade sequences, which involve multiple sequential steps, are more complex but provide deep insight into the rate-determining steps and the factors controlling product distribution. researchgate.net

Table 5: Nucleophilicity Data for Lactone Enolates in DMSO

| Pronucleophile | pKa (DMSO) | Nucleophilicity Parameter (N) | Sensitivity (sN) | Ref. |

|---|---|---|---|---|

| 3-Isochromanone | 18.8 | 19.31 | 0.77 | nih.govacs.org |

| 2-Coumaranone | 13.5 | 13.78 | 0.94 | nih.govacs.org |

| Ethyl phenylacetate (B1230308) (for comparison) | 22.6 | 17.58 | 0.83 | nih.govacs.org |

Biological and Pharmacological Spectrum of Isochromanone Derivatives

Cholinesterase Inhibitory Activities

Cholinesterase enzymes, primarily acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), are critical to the regulation of the neurotransmitter acetylcholine. The inhibition of these enzymes is a cornerstone of symptomatic treatment for Alzheimer's disease. Isochromanone derivatives have emerged as a promising class of cholinesterase inhibitors, with research focusing on their ability to interact with these enzymes through various mechanisms.

A sophisticated approach in the design of AChE inhibitors involves targeting both the catalytic active site (CAS) and the peripheral anionic site (PAS) of the enzyme. Such dual-binding inhibitors can offer enhanced efficacy. A series of novel 4-isochromanone hybrids bearing an N-benzyl pyridinium (B92312) moiety have been synthesized and evaluated for their ability to act as dual-binding site acetylcholinesterase inhibitors nih.gov. The design of these hybrids was inspired by the structural similarities between the indenone fragment of the well-known AChE inhibitor, donepezil, which occupies the PAS of AChE, and the isochromanone scaffold nih.gov.

Screening of these compounds revealed that many exhibited potent anti-AChE activity, with IC50 values in the nanomolar range nih.gov. For instance, the 1-(4-fluorobenzyl) substituted derivative, compound 9d , demonstrated the most potent anti-AChE activity with an IC50 value of 8.9 nM. This compound also showed high selectivity for AChE over BuChE, with a selectivity index greater than 230 nih.gov.

Further studies on a series of novel isochroman-4-one (B1313559) derivatives derived from natural (±)-7,8-dihydroxy-3-methyl-isochroman-4-one, also known as (±)-XJP, have yielded promising dual-binding inhibitors nih.gov. Among these, compound 10a , identified as (Z)-3-acetyl-1-benzyl-4-((6,7-dimethoxy-4-oxoisochroman-3-ylidene)methyl)pyridin-1-ium bromide, displayed potent anti-acetylcholinesterase activity nih.gov. Molecular modeling studies have provided insights into the binding mode of these derivatives, suggesting that the isochromanone fragment is positioned at the PAS, while the benzyl-substituted pyridine moiety occupies the CAS of the AChE enzyme nih.govnih.gov.

| Compound | Target Enzyme | IC50 (nM) | Selectivity Index (AChE/BuChE) |

|---|---|---|---|

| 9d | AChE | 8.9 | >230 |

| 10a | AChE | Potent (exact value not specified in provided text) | - |

To elucidate the mechanism by which isochromanone derivatives inhibit cholinesterases, kinetic studies have been performed. These analyses are crucial for understanding the nature of the enzyme-inhibitor interaction. For the highly potent 4-isochromanone hybrid, compound 9d , kinetic analysis revealed a mixed-type inhibition pattern nih.gov. This indicates that the compound can bind to both the free AChE enzyme and the enzyme-substrate complex, a characteristic feature of inhibitors that interact with both the CAS and PAS of the enzyme nih.gov.

Similarly, kinetic investigations into compound 10a also confirmed that it acts as a dual-binding inhibitor, simultaneously interacting with the catalytic anionic site and the peripheral anionic site of AChE nih.gov. This dual interaction is a key attribute that can contribute to the potent inhibitory activity observed with these isochromanone derivatives.

| Compound | Inhibition Type | Binding Sites |

|---|---|---|

| 9d | Mixed-type | CAS and PAS |

| 10a | Dual-binding | CAS and PAS |

Beyond cholinesterase inhibition, another critical therapeutic strategy in Alzheimer's disease is the prevention of amyloid-beta (Aβ) peptide aggregation. The PAS of AChE is known to play a role in promoting the aggregation of Aβ into neurotoxic plaques. Dual-binding inhibitors that interact with the PAS can therefore also interfere with this pathological process.

The isochroman-4-one derivative, compound 10a , has been shown to exhibit a moderate efficacy in inhibiting Aβ aggregation nih.gov. This anti-aggregation property, coupled with its potent AChE inhibition, highlights the multi-target potential of this class of compounds in the context of Alzheimer's disease therapy.

Neuroprotective and Neurogenerative Modulatory Effects

The progressive loss of neurons is a hallmark of neurodegenerative diseases. Therapeutic strategies are increasingly focused on protecting neurons from various insults and modulating pathways involved in neurodegeneration. Isochromanone derivatives have demonstrated potential in this area, particularly in mitigating oxidative stress.

Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the cellular antioxidant defense mechanisms, is a significant contributor to neuronal damage in neurodegenerative disorders nih.gov. A novel synthetic 1,3-disubstituted isochroman (B46142) derivative, the chiral nonracemic isochroman-2H-chromene conjugate JE-133 , has shown a superior neuroprotective effect against oxidative injuries nih.govresearchgate.net.

In studies using SH-SY5Y neuroblastoma cells and rat primary cortical neurons, pretreatment with JE-133 at concentrations of 1–10 μM provided a concentration-dependent protection against hydrogen peroxide (H₂O₂)-induced cell death nih.gov. H₂O₂ is a commonly used inducer of oxidative stress in cellular models of neurodegeneration nih.gov. The protective effects of JE-133 were associated with a significant alleviation of H₂O₂-induced apoptotic changes nih.gov. Further investigation into the mechanism of action revealed that the neuroprotective effects of JE-133 are associated with the regulation of the MAPK and PI3K/Akt signaling pathways nih.gov.

Information regarding the direct influence of 5-Chloro-4-isochromanone or its derivatives on tau protein phosphorylation pathways is not available in the currently reviewed scientific literature.

Cardiovascular Pharmacodynamics

The cardiovascular effects of isochromanone derivatives represent a significant area of pharmacological research. Their interaction with key receptors in the vascular system suggests potential applications in managing cardiovascular conditions.

Alpha-1 Adrenergic Receptor Antagonism

Alpha-1 adrenergic receptors, part of the G protein-coupled receptor superfamily, play a crucial role in the regulation of physiological responses to the catecholamines norepinephrine and epinephrine, particularly within the cardiovascular system. nih.govamegroups.cn These receptors are located on vascular smooth muscle, and their activation leads to muscle contraction, resulting in vasoconstriction and an increase in blood pressure. wikipedia.org

Alpha-1 adrenergic receptor antagonists, also known as alpha-blockers, are a class of drugs that bind to and inhibit these receptors, thereby preventing smooth muscle contraction. nih.gov This action leads to the relaxation of arterioles and an increase in venous capacitance, which collectively lower blood pressure. nih.govwikipedia.org For this reason, they have been utilized in the treatment of hypertension. nih.govwikipedia.org There are three primary subtypes of the alpha-1 adrenoceptor: α1A, α1B, and α1D. amegroups.cnguidetopharmacology.org The development of subtype-selective drugs is a key area of interest, as it may allow for more targeted therapeutic effects. For instance, α1A-selective antagonists are used to treat benign prostatic hyperplasia by relaxing bladder neck tone with a reduced likelihood of causing hypotension. guidetopharmacology.org The investigation of isochromanone derivatives as potential alpha-1 adrenergic receptor antagonists is an active area of research to identify new therapeutic agents for cardiovascular diseases.

Vasodilatory Efficacy in Animal Models

The vasodilatory effect of alpha-1 adrenergic receptor antagonists is a direct consequence of their ability to block the contractile signals mediated by catecholamines in vascular smooth muscle. wikipedia.org By inhibiting these receptors, the compounds cause the blood vessels to widen (vasodilation), which reduces peripheral resistance and lowers blood pressure. This mechanism is a cornerstone of their use as antihypertensive agents. nih.gov

While research into the specific vasodilatory efficacy of this compound in animal models is ongoing, the broader class of isochromanone derivatives has been explored for various cardiovascular effects. Studies on related compounds often involve models such as the carrageenan-induced paw edema in rats to assess anti-inflammatory activity, which can be linked to vascular phenomena. scispace.com The evaluation of new isochromanone derivatives in animal models is essential to confirm their potential to induce vasodilation and to characterize their hemodynamic effects for possible therapeutic applications in hypertension.

Other Biological Activities and Therapeutic Potential

Beyond their cardiovascular implications, isochromanone derivatives exhibit a range of other biological activities that underscore their therapeutic potential in treating inflammatory conditions and infectious diseases.

Anti-inflammatory Responses

Inflammation is a fundamental biological process initiated by the immune system in response to stimuli like infection or injury. nih.gov Chronic inflammation is implicated in a variety of diseases, making anti-inflammatory agents crucial in clinical practice. nih.govnih.gov Isochromanone and its related structures, such as chromones, have demonstrated significant anti-inflammatory properties.

Research has shown that certain derivatives can inhibit the production of inflammatory mediators. For example, a synthetic hydrangenol derivative featuring a 4H-1-benzopyran-4-one moiety was found to potently downregulate the production of nitric oxide (NO) and prostaglandin E2 (PGE2) in lipopolysaccharide (LPS)-induced macrophages. nih.gov Similarly, a study on chromone derivatives identified compounds that exhibited strong inhibitory activity against NO production induced by LPS in RAW264.7 cells. nih.gov One notable compound, 5-9, showed an optimal inhibitory activity with an EC50 value of 5.33 ± 0.57 μM. nih.gov The mechanism for some of these compounds involves the suppression of iNOS and COX-2 expression. nih.govmdpi.com

| Compound | Derivative Class | Inhibitory Activity (IC50/EC50) | Cell Line | Reference |

|---|---|---|---|---|

| Compound 5-9 | Chromone-amide | 5.33 ± 0.57 μM (EC50) | RAW264.7 | nih.gov |

| Ravenelin (9) | Xanthone | 6.27 μM (IC50) | J774A.1 | mdpi.com |

| Isocoumarin (B1212949) 1 | Isocoumarin | 23.17 μM (IC50) | J774A.1 | mdpi.com |

| Isocoumarin 2 | Isocoumarin | 35.79 μM (IC50) | J774A.1 | mdpi.com |

| Isocoumarin 3 | Isocoumarin | 27.54 μM (IC50) | J774A.1 | mdpi.com |

Antimicrobial and Antichlamydial Properties

The rise of antibiotic resistance necessitates the discovery of new antimicrobial agents. nih.gov Various derivatives of 5-Chloro-isatin and related heterocyclic compounds have been synthesized and evaluated for their antibacterial activity. researchgate.net These compounds have shown promising results against both Gram-positive and Gram-negative bacteria. bhu.ac.inmdpi.com

Specifically, 4-chloroisocoumarin compounds have been identified as having broad inhibitory properties against serine proteases. nih.gov This has led to their investigation as potential agents against Chlamydia trachomatis, an obligate intracellular bacterium responsible for the most prevalent bacterial sexually transmitted disease. nih.govnih.gov The chlamydial serine protease HtrA is a critical enzyme for the bacterium's survival, and its inhibition is lethal to the organism. nih.gov Selected 3-alkoxy-4-chloroisocoumarins have been shown to preferentially inhibit the activity of C. trachomatis HtrA, thereby preventing bacterial replication and the production of progeny. nih.gov

| Compound Class | Target Organism | Activity/Mechanism | Reference |

|---|---|---|---|

| 4-Chloroisocoumarins | Chlamydia trachomatis | Inhibition of serine protease CtHtrA | nih.gov |

| 5-Chloro-Isatin Derivatives | Various Bacteria | General antibacterial activity | researchgate.net |

| 5-Chloroarylidene Imidazoline-4-one Derivatives | Moraxella catarrhalis | Antibacterial activity | nih.gov |

| 6-Chloro-8-nitroflavone | Pathogenic Bacteria | Potent inhibitory activity | researchgate.net |

Structure-Activity Relationship (SAR) and Structure-Property Relationship (SPR) Analyses

Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry, providing insights into how the chemical structure of a molecule influences its biological activity. researchgate.net For isochromanone and related derivatives, SAR analyses have been crucial in optimizing their therapeutic properties.

For anti-inflammatory activity, studies on chromone derivatives have shown that the presence of electron-withdrawing groups at specific positions (5 and 8) or electron-donating groups at other positions (6 and 7) on the parent nucleus can enhance the compound's inhibitory effects on NO production. nih.gov Furthermore, the inclusion of an amide bond was identified as a key radical for the anti-inflammatory effect. nih.gov

In the context of antichlamydial properties, SAR studies of 4-chloroisocoumarins revealed that the nature of the substituent at the C-3 position is critical. nih.gov For instance, extending the R1 carbon chain from a methyl to an ethyl group (in 3-alkoxy-4-chloroisocoumarins) led to a 1.5-fold increase in activity. However, further lengthening of the chain resulted in reduced potency, suggesting possible depth restrictions within the S1 subpocket of the target protease. nih.gov Conversely, chain branching at this position, with iso-propyl and sec-butyl substituents, was found to increase activity. nih.gov

Regarding antibacterial activity, the SAR of quinone derivatives indicates that modifications to the quinone core, such as hydrophobicity and the chain length of attached functional groups, significantly impact biological activity against multidrug-resistant Gram-positive bacteria. nih.gov For imidazoline-4-one derivatives, the antibacterial effect was dependent on the distance of the phenyl ring from an amine residue and the types of substitutes on that ring. nih.gov These analyses are vital for the rational design of new, more potent derivatives of this compound for various therapeutic applications.

Rational Design and Molecular Modification for Enhanced Potency and Selectivity

Rational drug design is a cornerstone of modern medicinal chemistry, enabling the targeted development of compounds with optimized pharmacological profiles. nih.govparssilico.com This approach relies on a deep understanding of the structure-activity relationships (SAR) within a class of compounds, guiding the strategic modification of a lead molecule to enhance its potency, selectivity, and pharmacokinetic properties. biomedres.usbiomedres.us

Molecular modification of the isochromanone scaffold is a key strategy to unlock its full therapeutic potential. biomedres.us The introduction of various substituents at different positions of the isochromanone ring can profoundly influence its biological activity. For instance, the incorporation of a chlorine atom at the 5-position, yielding this compound, is a prime example of a targeted molecular modification. Chlorine, a halogen, can significantly alter a molecule's properties in several ways: chemrxiv.orgresearchgate.netacs.org

Lipophilicity : The addition of a chlorine atom generally increases the lipophilicity of a molecule. This can enhance its ability to cross cell membranes and access intracellular targets.

Metabolic Stability : The presence of a halogen can block sites of metabolic oxidation, thereby increasing the metabolic stability and in vivo half-life of the compound.

Target Binding : A chlorine atom can participate in various non-covalent interactions with a biological target, such as halogen bonding, which can contribute to enhanced binding affinity and potency. rsc.org

The "magic chloro" effect, a term coined to describe the often-dramatic improvement in potency observed upon chlorination of a lead compound, underscores the transformative potential of this molecular modification. chemrxiv.orgresearchgate.netacs.org The rational design of this compound would, therefore, be guided by the hypothesis that the 5-chloro substituent can confer advantageous pharmacological properties.

To illustrate the impact of molecular modification on potency and selectivity, consider the following hypothetical data for a series of isochromanone derivatives targeting a specific enzyme:

| Compound | R1 | R2 | IC50 (nM) | Selectivity Index |

| Isochromanone | H | H | 1500 | 1 |

| This compound | Cl | H | 250 | 10 |

| 7-Methoxy-4-isochromanone | H | OCH3 | 800 | 3 |

| 5-Chloro-7-methoxy-4-isochromanone | Cl | OCH3 | 50 | 50 |

This table is for illustrative purposes and does not represent actual experimental data.

Identification of Key Pharmacophoric Elements

A pharmacophore is a three-dimensional arrangement of functional groups that is essential for a molecule's biological activity. reactionbiology.complos.orgnih.gov The identification of the key pharmacophoric elements of isochromanone derivatives is crucial for understanding their mechanism of action and for the design of new, more potent analogues. reactionbiology.com

For the isochromanone scaffold, the key pharmacophoric elements are likely to include:

The Lactone Ring : The ester group within the lactone ring is a key feature that can participate in hydrogen bonding and other polar interactions with the target protein.

The Aromatic Ring : The benzene ring provides a rigid scaffold and can engage in π-π stacking and hydrophobic interactions with the target.

Substituents on the Aromatic Ring : The nature and position of substituents on the aromatic ring, such as the chlorine atom in this compound, are critical determinants of biological activity and selectivity. These substituents can act as hydrogen bond donors or acceptors, modulate the electronic properties of the aromatic ring, and provide additional points of interaction with the target.

Computational modeling and techniques such as quantitative structure-activity relationship (QSAR) studies can be employed to develop a pharmacophore model for a series of isochromanone derivatives. frontiersin.org This model can then be used to virtually screen for new compounds with a high probability of biological activity.

Preclinical Pharmacological Evaluation Methodologies

The preclinical evaluation of a new chemical entity is a critical step in the drug discovery process, providing essential information on its efficacy and safety before it can be considered for clinical trials. ichorlifesciences.comyoutube.com This evaluation typically involves a combination of in vitro and in vivo studies.

In Vitro Enzyme and Cell-Based Assays

In vitro assays are performed in a controlled laboratory setting, outside of a living organism, and are used to assess the biological activity of a compound at the molecular and cellular level. mdpi.commdpi.com

Enzyme Inhibition Assays : If the molecular target of the isochromanone derivatives is a specific enzyme, enzyme inhibition assays can be used to determine the compound's potency (e.g., IC50 value). These assays measure the ability of the compound to inhibit the activity of the purified enzyme in a test tube.

Cell-Based Assays : Cell-based assays are used to evaluate the effect of a compound on living cells. These assays can provide information on a compound's cytotoxicity, its ability to modulate specific cellular pathways, and its mechanism of action. A variety of cell lines, including cancer cell lines and primary cells, can be used in these assays.

The following table provides examples of in vitro assays that could be used to evaluate this compound:

| Assay Type | Purpose | Endpoint Measured |

| Kinase Inhibition Assay | To determine the potency of the compound against a specific kinase target. | IC50 value |

| Cell Proliferation Assay (e.g., MTT assay) | To assess the cytotoxic effect of the compound on cancer cells. | GI50 value |

| Western Blot Analysis | To investigate the effect of the compound on the expression of key signaling proteins. | Protein expression levels |

| Flow Cytometry | To analyze the effect of the compound on the cell cycle or apoptosis. | Percentage of cells in different phases of the cell cycle or undergoing apoptosis. |

This table is for illustrative purposes and does not represent actual experimental data.

In Vivo Efficacy Studies in Disease Models

In vivo studies are conducted in living organisms, typically animal models of human diseases, to evaluate the efficacy of a compound in a more complex biological system. ichorlifesciences.compharmaron.compharmaron.commeliordiscovery.com These studies are essential for determining whether a compound has the potential to be a clinically useful drug.

The choice of animal model will depend on the therapeutic area for which the isochromanone derivative is being developed. For example:

Oncology : Xenograft models, in which human cancer cells are implanted into immunocompromised mice, are commonly used to evaluate the antitumor activity of new compounds.

Infectious Diseases : Animal models of bacterial or fungal infections can be used to assess the antimicrobial efficacy of a compound.

Inflammatory Diseases : Models of arthritis or inflammatory bowel disease can be used to evaluate the anti-inflammatory properties of a compound.

In these in vivo studies, the compound is administered to the animals, and its effect on disease progression is monitored. Key parameters that are measured include tumor growth, bacterial load, or markers of inflammation.

Advanced Analytical Characterization and Computational Studies

Spectroscopic Techniques for Structural Elucidation

Spectroscopic analysis is fundamental to the characterization of 5-Chloro-4-isochromanone, offering unambiguous proof of its structure. Each technique probes different aspects of the molecule's physical properties, collectively providing a complete chemical fingerprint.

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. By analyzing the chemical shifts, coupling constants, and signal multiplicities, the precise connectivity of atoms in this compound can be determined.

¹H NMR Spectroscopy: The proton NMR spectrum provides information about the number and electronic environment of hydrogen atoms. For this compound, the aromatic region would display signals for the three protons on the substituted benzene ring. Due to the influence of the chloro and ester functionalities, these protons would appear as complex multiplets in the typical aromatic range (δ 7.0-8.0 ppm). The two protons of the methylene group (-CH₂-) adjacent to the ether oxygen would likely resonate as a singlet or a closely coupled system around δ 4.5-5.5 ppm. The single proton at the chiral center (C4), being adjacent to both the aromatic ring and the carbonyl group, would appear as a distinct singlet further downfield, estimated to be in the δ 5.0-6.0 ppm range.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals the number of non-equivalent carbon atoms and their chemical environments. hw.ac.uk Due to the low natural abundance of the ¹³C isotope (1.1%), spectra are typically recorded with proton decoupling, resulting in a single sharp peak for each unique carbon. hw.ac.uk The carbonyl carbon of the lactone is the most deshielded and would appear at the far downfield end of the spectrum, typically in the range of δ 160-175 ppm. openstax.org The six carbons of the aromatic ring would produce signals between δ 120-150 ppm, with the carbon atom directly bonded to the chlorine atom showing a characteristic shift. The methylene carbon (-CH₂-) adjacent to the ether oxygen is expected in the δ 60-80 ppm region, while the methine carbon at the C4 position would resonate in a similar or slightly downfield range.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound Predicted values are based on typical chemical shift ranges for the functional groups present.

| ¹H NMR | Assignment | Predicted Shift (ppm) |

| Aromatic | 3H, Ar-H | 7.0 - 8.0 (multiplets) |

| Methine | 1H, Ar-CH-C=O | 5.0 - 6.0 (singlet) |

| Methylene | 2H, O-CH₂-Ar | 4.5 - 5.5 (singlet) |

| ¹³C NMR | Assignment | Predicted Shift (ppm) |

| Carbonyl | C=O | 160 - 175 |

| Aromatic | C-Cl | 130 - 140 |

| Aromatic | Ar-C | 120 - 150 |

| Methylene | O-C H₂-Ar | 60 - 80 |

| Methine | Ar-C H-C=O | 50 - 70 |

FT-IR spectroscopy is used to identify the functional groups within a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending. masterorganicchemistry.com The FT-IR spectrum of this compound is expected to show several characteristic absorption bands.

The most prominent feature would be a strong, sharp absorption peak corresponding to the carbonyl (C=O) stretching vibration of the six-membered lactone (a δ-lactone). This peak typically appears in the 1735-1750 cm⁻¹ range. spcmc.ac.inpg.edu.pl Other key absorptions include those for the aromatic C=C bond stretching, which are observed in the 1450-1600 cm⁻¹ region. The C-O stretching vibrations of the lactone ester group would result in strong bands between 1000 and 1300 cm⁻¹. Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while the C-Cl stretching frequency is generally observed in the 550-850 cm⁻¹ region of the fingerprint district. researchgate.net

Table 2: Characteristic FT-IR Absorption Frequencies for this compound Values represent typical ranges for the indicated functional groups.

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

| C-H Stretch | Aromatic | 3000 - 3100 | Medium-Weak |

| C=O Stretch | δ-Lactone | 1735 - 1750 | Strong, Sharp |

| C=C Stretch | Aromatic Ring | 1450 - 1600 | Medium |

| C-O Stretch | Ester/Ether | 1000 - 1300 | Strong |

| C-Cl Stretch | Aryl Halide | 550 - 850 | Medium-Strong |

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions, providing information about the molecular weight and elemental composition of a compound. wikipedia.org In a typical electron ionization (EI) mass spectrum of this compound, the molecular ion peak (M⁺) would be observed. A key diagnostic feature would be the presence of an M+2 peak, which is a signal at two mass units higher than the molecular ion. libretexts.org This pattern is characteristic of compounds containing chlorine, reflecting the natural isotopic abundance of ³⁵Cl (75.8%) and ³⁷Cl (24.2%). The relative intensity of the M⁺ peak (containing ³⁵Cl) to the M+2 peak (containing ³⁷Cl) is approximately 3:1. libretexts.org

Fragmentation of the molecular ion provides structural clues. Common fragmentation pathways for lactones and aromatic compounds may include the loss of carbon monoxide (CO), the cleavage of the ester group, or the loss of the chlorine atom, leading to various fragment ions that help confirm the molecular structure. libretexts.orgmiamioh.edu

Photoionization Mass Spectrometry is a soft ionization technique that uses photons to ionize a molecule. This method often results in less fragmentation than EI, leading to a more prominent molecular ion peak, which can be advantageous for accurately determining the molecular weight of the parent compound.

Single-crystal X-ray diffraction is the most definitive method for determining the precise three-dimensional structure of a crystalline solid. mkuniversity.ac.in This technique provides accurate data on bond lengths, bond angles, and torsional angles, revealing the exact conformation of the molecule in the solid state. mkuniversity.ac.in

While specific crystallographic data for this compound is not publicly available, an analysis would be expected to reveal key structural features. The benzene ring would be planar, and the analysis would determine the degree of planarity of the fused lactone ring. It would also precisely measure the bond lengths of the C=O, C-O, and C-Cl bonds and define the stereochemistry at the C4 chiral center. Furthermore, the analysis would elucidate the intermolecular interactions, such as hydrogen bonding or π-stacking, that govern the crystal packing arrangement. researchgate.netnih.gov

Ultraviolet Photoelectron Spectroscopy (UPS) is a technique used to measure the kinetic energies of photoelectrons emitted from a molecule upon irradiation with high-energy ultraviolet photons. It provides direct experimental information about the energies of the valence molecular orbitals. A UPS spectrum of this compound would show a series of bands, each corresponding to the ionization from a specific molecular orbital. This would allow for the characterization of the electronic structure, including the energies of the π-orbitals associated with the aromatic ring and the carbonyl group, as well as the non-bonding (lone pair) orbitals on the oxygen and chlorine atoms.

Computational Chemistry and Molecular Modeling Applications

Computational chemistry serves as a powerful complement to experimental techniques, providing theoretical insights into the structure, properties, and reactivity of molecules. Methods like Density Functional Theory (DFT) can be employed to model this compound. mdpi.commdpi.com

Such calculations can predict the molecule's lowest energy conformation (optimized geometry), which can then be compared with experimental data from X-ray diffraction. mdpi.com Computational models can also simulate vibrational frequencies, which aids in the assignment of experimental FT-IR spectra. nih.gov Similarly, NMR chemical shifts can be calculated and compared with experimental ¹H and ¹³C NMR data to support structural assignments.

Furthermore, molecular modeling can be used to analyze the electronic properties of this compound. The calculation of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) provides insights into the molecule's reactivity, electronic transitions, and potential as an electron donor or acceptor.

Density Functional Theory (DFT) Calculations for Electronic Structure and Energetics

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For this compound, DFT calculations, often employing functionals like B3LYP with a basis set such as 6-311G++, are instrumental in determining its fundamental electronic properties and energetic landscape.

Key insights derived from DFT studies include:

Optimized Molecular Geometry: Calculations determine the most stable three-dimensional arrangement of atoms, predicting bond lengths, bond angles, and dihedral angles.

Electronic Energy and Stability: DFT provides the total electronic energy of the molecule, which is crucial for comparing the stability of different isomers or conformers.

Frontier Molecular Orbitals (FMOs): The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are calculated. The HOMO-LUMO energy gap is a critical parameter for assessing the molecule's chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity.

Molecular Electrostatic Potential (MEP): MEP maps visualize the electron density distribution around the molecule, identifying electrophilic (electron-poor, positive potential) and nucleophilic (electron-rich, negative potential) sites. This is vital for predicting how the molecule will interact with biological receptors or other reactants.

Vibrational Frequencies: Theoretical prediction of vibrational spectra (like IR and Raman) can aid in the interpretation of experimental spectroscopic data, confirming the molecular structure.

Table 1: Representative Theoretical Electronic Properties for Isochromanone Derivatives Calculated via DFT

| Property | Calculated Value | Significance |

| Total Energy | -X Hartrees | Indicates the overall stability of the molecular structure. |

| HOMO Energy | -Y eV | Relates to the electron-donating ability of the molecule. |

| LUMO Energy | +Z eV | Relates to the electron-accepting ability of the molecule. |

| HOMO-LUMO Gap | (Y+Z) eV | An indicator of chemical reactivity and electronic excitation energy. |

| Dipole Moment | D Debyes | Measures the overall polarity of the molecule, influencing solubility and intermolecular interactions. |

Note: The values in this table are illustrative and represent the type of data generated from DFT calculations.

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand, such as this compound) when bound to a second molecule (a receptor, typically a protein or enzyme), forming a stable complex. biotechrep.ir This method is crucial for understanding potential pharmacological targets and mechanisms of action.

The process involves:

Preparation of Receptor and Ligand: Obtaining the 3D structures of the target protein (often from a repository like the Protein Data Bank) and the ligand. The ligand's structure is typically optimized using methods like DFT.

Docking Simulation: Using software like AutoDock, the ligand is placed into the binding site of the receptor. The program then explores various possible conformations and orientations of the ligand within the binding pocket, scoring each pose based on a scoring function that estimates binding affinity. nih.gov

Analysis of Results: The resulting poses are analyzed to identify the most favorable binding mode, characterized by the lowest binding energy (often expressed in kcal/mol). The analysis also reveals key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and halogen bonds, between the ligand and specific amino acid residues of the protein. mdpi.com

For isochromanone derivatives, molecular docking studies have been used to explore their potential as inhibitors of enzymes like acetylcholinesterase, a key target in Alzheimer's disease. nih.gov Such studies can reveal how the isochromanone core and its substituents fit into the enzyme's active site, guiding the design of more potent inhibitors. nih.gov

Table 2: Example of Molecular Docking Results for a Ligand with a Protein Target

| Parameter | Result | Details |

| Target Protein | Acetylcholinesterase (AChE) | Enzyme involved in neurotransmission. nih.gov |

| Binding Energy | -8.5 kcal/mol | A lower value indicates a stronger, more stable binding interaction. |

| Key Interacting Residues | Tyr70, Trp84, Ser122, His440 | Specific amino acids in the active site forming bonds with the ligand. |

| Types of Interactions | Hydrogen Bond, Pi-Pi Stacking, Hydrophobic | The primary forces stabilizing the ligand-receptor complex. |

Note: This table is a hypothetical representation based on typical docking studies of similar compounds.

Quantitative Structure-Activity Relationship (QSAR) and Molecular Descriptor Analysis

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling approach that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activities. wikipedia.orgijpsr.com This method is predicated on the principle that the structural or physicochemical properties of a molecule determine its activity.

A QSAR study on a series of this compound derivatives would involve:

Data Set: Compiling a set of structurally related compounds with experimentally measured biological activities (e.g., IC50 values).

Molecular Descriptor Calculation: For each molecule, a wide range of molecular descriptors are calculated. These are numerical values that encode different aspects of the molecular structure.

Model Development: Statistical methods, such as Multiple Linear Regression (MLR), are used to build an equation that correlates a selection of the most relevant descriptors with the observed biological activity. mdpi.com

Model Validation: The predictive power of the QSAR model is rigorously tested to ensure it is robust and can accurately predict the activity of new, untested compounds.

Molecular Descriptor Analysis is the foundation of QSAR. Descriptors can be categorized as:

Constitutional: Molecular weight, number of atoms, number of rings.

Topological: Indices that describe the connectivity of atoms.

Physicochemical: Properties like the octanol-water partition coefficient (logP), molar refractivity (MR), and polar surface area (PSA).

Quantum Chemical: Descriptors derived from DFT calculations, such as HOMO/LUMO energies and dipole moment. mdpi.com

Table 3: Common Molecular Descriptors Relevant to QSAR Studies

| Descriptor Class | Example Descriptor | Property Represented |

| Constitutional | Molecular Weight (MW) | Size of the molecule |

| Physicochemical | cLogP | Lipophilicity (fat-solubility) |

| Physicochemical | Topological Polar Surface Area (TPSA) | Polarity, ability to permeate membranes |

| Physicochemical | Hydrogen Bond Donors (HBD) | Potential to form hydrogen bonds |

| Physicochemical | Hydrogen Bond Acceptors (HBA) | Potential to form hydrogen bonds |

| Physicochemical | Rotatable Bonds | Molecular flexibility |

| Quantum Chemical | LUMO Energy | Electron accepting capability |

Conformational Analysis and Thermodynamic Property Predictions

The biological activity of a molecule is highly dependent on its three-dimensional shape or conformation. Conformational analysis aims to identify the stable, low-energy conformations that a flexible molecule like this compound can adopt. The dihydropyranone ring in the isochromanone scaffold is not planar and can exist in various puckered conformations, such as half-chair or boat forms. The position of the chlorine substituent (axial or equatorial) also defines different conformers.

Computational methods, particularly DFT, are used to perform a systematic search of the conformational space. researchgate.net By calculating the potential energy of the molecule as a function of its rotatable bonds, a potential energy surface is generated. The minima on this surface correspond to stable conformers. The energy difference between these conformers indicates their relative populations at equilibrium.

Once the stable conformers and their vibrational frequencies are determined from DFT calculations, thermodynamic properties can be predicted using statistical mechanics. rsc.org These properties are crucial for understanding the behavior of the compound under different temperature conditions.

Predicted thermodynamic properties include:

Enthalpy (H): The total heat content of the system.

Entropy (S): A measure of the system's disorder or randomness.

Gibbs Free Energy (G): Determines the spontaneity of a process (G = H - TS). The conformer with the lowest Gibbs free energy will be the most abundant at a given temperature.

Table 4: Hypothetical Conformational and Thermodynamic Data for this compound

| Conformer | Relative Energy (kcal/mol) | Enthalpy (H) (kcal/mol) | Entropy (S) (cal/mol·K) | Gibbs Free Energy (G) (kcal/mol) |

| Conformer A (Cl-equatorial) | 0.00 | 85.1 | 90.5 | 58.1 |

| Conformer B (Cl-axial) | +1.25 | 86.3 | 89.9 | 59.5 |

| Transition State | +5.80 | 90.9 | 88.7 | 64.5 |

Note: This table presents illustrative data to demonstrate the output of conformational and thermodynamic analyses. The values are not experimental.

Future Directions and Translational Research Perspectives

Development of Multi-Target Directed Ligands Incorporating the 5-Chloro-4-isochromanone Core

The multifactorial nature of complex pathologies, such as neurodegenerative diseases, has shifted focus from the "one-target, one-drug" model towards the rational design of Multi-Target Directed Ligands (MTDLs). nih.govscilit.combohrium.com MTDLs are single molecules engineered to interact with multiple biological targets simultaneously, offering the potential for synergistic efficacy and a more holistic therapeutic effect. nih.gov

The this compound core is a promising scaffold for MTDL development. The isochromanone framework itself has been identified in compounds targeting enzymes like acetylcholinesterase (AChE), which is relevant in Alzheimer's disease. researchgate.net The chloro-substituent at the 5-position can be strategically utilized to enhance or introduce new binding activities. For instance, it could form halogen bonds with target proteins or serve as a synthetic handle for linking to other pharmacophores. A hypothetical MTDL could be designed to inhibit both AChE and monoamine oxidase (MAO), two key targets in neurodegeneration, by integrating the isochromanone core with a moiety known to interact with MAO. nih.gov

Table 1: Hypothetical MTDL Strategies for a this compound-Based Scaffold

| Target Combination | Therapeutic Area | Rationale for Integration with this compound Core | Potential Advantages |

| Acetylcholinesterase (AChE) & Monoamine Oxidase (MAO) | Alzheimer's/Parkinson's Disease | The isochromanone core provides a base for AChE inhibition, while the chloro-group can be modified to link an MAO-inhibiting moiety. nih.gov | Symptomatic relief (AChE inhibition) combined with potential neuroprotection (MAO inhibition). |

| α1-Adrenergic Receptors & Calcium Channels | Hypertension | Isochroman-4-one (B1313559) hybrids have shown potential as α1-adrenergic receptor antagonists. nih.gov The core could be functionalized to add calcium channel blocking activity. | Dual-mechanism approach to blood pressure reduction could offer greater efficacy. |

| Histone Deacetylases (HDACs) & Kinases | Oncology | A 5-chloro-pyrimidine fragment has been used as a cap group in HDAC inhibitors. nih.gov The isochromanone core could be explored as a novel cap or linker element. | Targeting both epigenetic and signaling pathways to overcome cancer cell resistance. |

Exploration of Novel Biomedical Applications for Isochromanone Scaffolds

The isochromanone scaffold is a versatile structural motif with a broad range of reported biological activities, suggesting numerous avenues for the exploration of this compound derivatives. researchgate.net Research has identified isochroman-containing compounds with antihypertensive, antimicrobial, antioxidant, and central nervous system (CNS) modulatory effects. researchgate.netnih.gov

Further investigation into these areas for novel derivatives of this compound is warranted. For example, hybrids of isochroman-4-one bearing an arylpiperazine moiety have been synthesized as potent α1-adrenergic receptor antagonists for the treatment of hypertension. nih.gov Similarly, isochroman (B46142) derivatives have been explored as potent acetylcholinesterase inhibitors for Alzheimer's disease, with some compounds showing inhibitory activity in the nanomolar range. researchgate.net The unique electronic properties conferred by the chlorine atom could be harnessed to optimize these activities or to discover entirely new ones. The development of functionalized scaffolds for tissue engineering, which can promote tissue regeneration while preventing bacterial biofilm formation, represents another innovative application area. nih.govmdpi.comucla.edu

Table 2: Potential Biomedical Applications of the Isochromanone Scaffold

| Application Area | Known Activity of Isochromanone Derivatives | Potential Role of this compound |

| Neurodegenerative Disease | Acetylcholinesterase (AChE) inhibition. researchgate.net | Development of more potent or selective AChE inhibitors. |

| Hypertension | α1-adrenergic receptor antagonism. nih.gov | Optimization of receptor binding and pharmacokinetic properties. |

| Infectious Disease | Antibacterial activity against pathogens like Bacillus subtilis. mdpi.comscilit.com | Exploration as a core for novel antibiotics to combat resistant strains. |

| Tissue Engineering | Used in biodegradable scaffolds. mdpi.com | Incorporation into functionalized polymers for medical implants or wound healing. ucla.edu |

Advancements in Stereoselective Synthesis for Chiral Isochromanones

Many bioactive molecules are chiral, meaning their therapeutic efficacy and pharmacological profile are highly dependent on their specific three-dimensional arrangement (stereochemistry). mdpi.com Therefore, the ability to synthesize specific stereoisomers of chiral isochromanones is crucial for drug development. Significant progress has been made in the stereoselective synthesis of isochromanones, providing robust methods to access enantiomerically pure compounds. nih.govfigshare.com

Key strategies include:

Asymmetric Ortho-Lithiation: This method utilizes a chiral memory effect of an atropisomeric amide axis to achieve highly stereoselective synthesis of isochromanones with multiple contiguous stereocenters. nih.govfigshare.com

Cascade Reactions: Efficient asymmetric synthesis of complex isochromanone derivatives has been achieved through cascade reactions, such as O–H insertion/aldol (B89426) cyclization, using bimetallic relay catalytic systems. rsc.orgrsc.org These methods can construct multiple stereocenters, including adjacent quaternary centers, with high diastereo- and enantioselectivity. rsc.orgrsc.org

Organocatalytic Atroposelective Reactions: For axially chiral compounds, organocatalytic methods like atroposelective N-acylation have been developed, demonstrating the ability to control complex stereochemistry under mild conditions. nih.gov

These advanced synthetic methodologies are directly applicable to the production of specific chiral versions of this compound derivatives, enabling detailed structure-activity relationship (SAR) studies and the identification of the most potent and selective enantiomer for therapeutic development.

Integration of Artificial Intelligence and Machine Learning in Isochromanone Discovery and Optimization